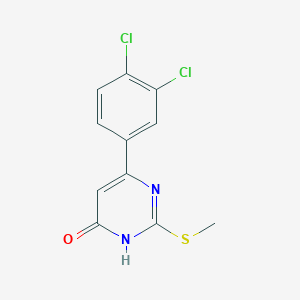
6-(3,4-dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one
Overview
Description
6-(3,4-dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one, commonly referred to as DCPMT, is a synthetic organic compound with a wide range of applications in scientific research. Synthesized using a variety of methods, DCPMT has been studied for its biochemical and physiological effects, as well as its potential for use in laboratory experiments.
Scientific Research Applications
Synthesis and Antimicrobial Activity
- Research has demonstrated the synthesis of novel derivatives with potential antibacterial and antifungal activities. For instance, a study involving the synthesis of thiazolo[2,3-b]dihydropyrimidinone derivatives showed moderate to excellent inhibition of bacterial and fungal growth (M. Ashok, B. S. Holla, N. Kumari, 2007).
- Another study focused on synthesizing 2-amino/2(1H) one/2(1H)thione-4-{4'-[(4'''-chlorophenyl) (phenyl) methyl amino] - phenyl}-6-aryl pyrimidines, which were tested for their biological activity against various bacteria and fungi, showing moderate activity in certain cases (J.V.Guna, D.M.Purohit, 2012).
Antihypertensive Activity
- The antihypertensive activity of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives was evaluated, with certain compounds showing the ability to lower blood pressure in hypertensive rats to normotensive levels through oral doses (L. Bennett, C. J. Blankley, R. W. Fleming, R. Smith, D. Tessman, 1981).
Corrosion Inhibition
- Pyrimidine derivatives have been investigated for their effectiveness as corrosion inhibitors. A study found that certain pyrimidine derivatives could significantly inhibit the corrosion of iron in hydrochloric acid, with efficiencies reaching up to 96% (Khaled Abdelazim, K. F. Khaled, nashwa abdelshafy, 2021).
Antiproliferative Activity
- The antiproliferative effects of pyrimidinone derivatives have been evaluated, with some compounds demonstrating potent activity against cancer cell lines. This indicates their potential as anticancer agents (Hoda Atapour-Mashhad, M. Soukhtanloo, Abdolhossien Massoudi, A. Shiri, S. Parizadeh, M. Bakavoli, 2017).
Synthetic Methodologies
- Studies have also focused on the development of synthetic methodologies for these compounds. For example, a rapid synthetic method for 2,4-dichloro-6-(3-nitrophenoxy) pyrimidine, an important intermediate for small molecule anticancer drugs, was established (Zhihui Zhou, Caolin Wang, Zhen Xiao, Qi Yang, Shan Xu, 2019).
properties
IUPAC Name |
4-(3,4-dichlorophenyl)-2-methylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2OS/c1-17-11-14-9(5-10(16)15-11)6-2-3-7(12)8(13)4-6/h2-5H,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSZRZHEIPCWDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=O)N1)C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,4-dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



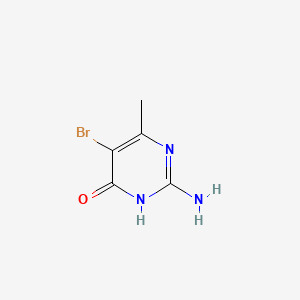

![2-cyano-3-(4-methoxyanilino)-N-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide](/img/structure/B1493666.png)
![6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1493667.png)


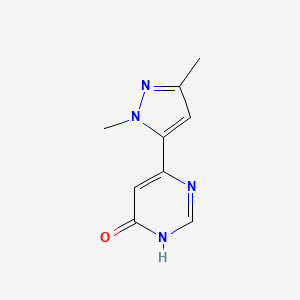
![6-methyl-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B1493673.png)
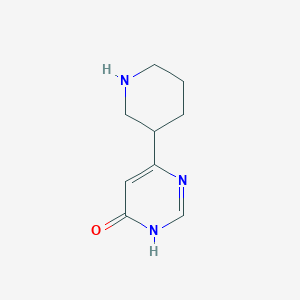
![6-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-4-ol](/img/structure/B1493680.png)
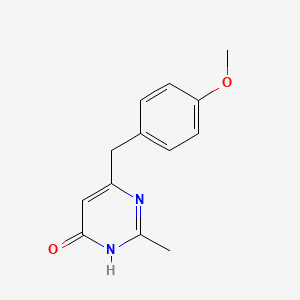
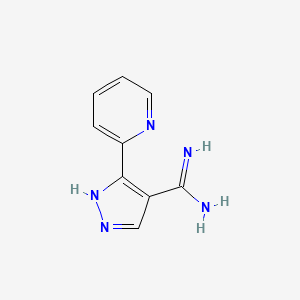
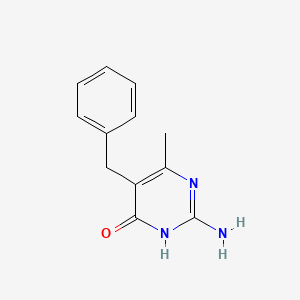
![3-[(2,4-dimethylanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B1493685.png)